Bis(2,2,2-trifluoroethyl) sulfite

Description

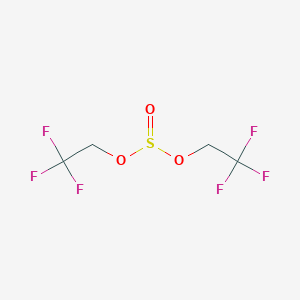

Structure

3D Structure

Properties

IUPAC Name |

bis(2,2,2-trifluoroethyl) sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNOLEGWKGMONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OS(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312357 | |

| Record name | Bis(2,2,2-trifluoroethyl)sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53749-89-6 | |

| Record name | NSC252924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2,2,2-trifluoroethyl)sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) sulfite (CAS: 53749-89-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Role of Fluorinated Motifs in Advanced Sciences

The strategic incorporation of fluorine into molecular architectures has become a cornerstone of modern chemical and pharmaceutical sciences. The unique properties imparted by fluorine, such as enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics, have led to the development of a vast array of high-performance materials and life-saving therapeutics.[1][2][3][4][5][6] Within this context, building blocks bearing the 2,2,2-trifluoroethyl moiety are of significant interest. This guide provides a comprehensive technical overview of Bis(2,2,2-trifluoroethyl) sulfite, a reactive intermediate with potential applications spanning from materials science to the frontiers of drug discovery. As a Senior Application Scientist, my objective is to not only present the known data but also to extrapolate its potential, providing a forward-looking perspective for researchers in the field.

Core Molecular Attributes of this compound

This compound is a symmetrical sulfite ester characterized by the presence of two electron-withdrawing trifluoroethyl groups. This structural feature is central to its chemical properties and reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The high fluorine content significantly influences its density, boiling point, and solvent miscibility.

| Property | Value | Source(s) |

| CAS Number | 53749-89-6 | [5][7][8] |

| Molecular Formula | C₄H₄F₆O₃S | [5][7] |

| Molecular Weight | 246.13 g/mol | [5][7] |

| Appearance | Colorless liquid | [5] |

| IUPAC Name | This compound | [7] |

| SMILES | C(C(F)(F)F)OS(=O)OCC(F)(F)F | [7][9] |

| InChIKey | HVNOLEGWKGMONA-UHFFFAOYSA-N | [7][9] |

Predicted Spectroscopic Profile

1.2.1. 1H NMR (Predicted)

The proton NMR spectrum is expected to be simple, showing a single quartet due to the coupling of the methylene protons with the three adjacent fluorine atoms.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (JHF) | Assignment |

| ~4.5 - 4.8 ppm | Quartet (q) | ~8-10 Hz | -O-CH₂-CF₃ |

Causality: The strong electron-withdrawing effect of the trifluoromethyl group deshields the methylene protons, shifting them downfield. The coupling to three equivalent fluorine atoms results in a quartet multiplicity according to the n+1 rule (for I=1/2 nuclei).

1.2.2. 13C NMR (Predicted)

The carbon NMR will show two distinct signals, both split by coupling to fluorine.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (JCF) | Assignment |

| ~122 - 125 ppm | Quartet (q) | Large (~275-280 Hz) | -CF₃ |

| ~60 - 65 ppm | Quartet (q) | Smaller (~35-40 Hz) | -O-CH₂- |

Causality: The carbon of the CF₃ group exhibits a large one-bond C-F coupling constant. The methylene carbon shows a smaller two-bond C-F coupling.

1.2.3. 19F NMR (Predicted)

The fluorine NMR spectrum is expected to show a single triplet.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (JFH) | Assignment |

| ~ -74 to -77 ppm | Triplet (t) | ~8-10 Hz | -CF₃ |

Causality: The chemical shift is typical for a CF₃ group adjacent to an electron-withdrawing oxygen atom.[10] The coupling to the two equivalent methylene protons results in a triplet.

1.2.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorptions corresponding to the C-F and S=O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1250 - 1400 | Strong | C-F stretching |

| ~1100 - 1250 | Strong | S=O stretching |

| ~1000 - 1100 | Strong | C-O stretching |

1.2.5. Mass Spectrometry (MS) Fragmentation (Predicted)

Based on studies of dialkyl sulfites, the fragmentation of this compound under electron impact is expected to proceed through several key pathways.[11][12][13]

Caption: Predicted major fragmentation pathways for this compound.

Synthesis and Reactivity

General Synthesis Protocol

This compound can be synthesized by the reaction of 2,2,2-trifluoroethanol with thionyl chloride (SOCl₂), a common method for preparing dialkyl sulfites.[7][14][15][16] The reaction proceeds in two steps: formation of the chlorosulfite intermediate, followed by reaction with a second equivalent of the alcohol.

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Materials: 2,2,2-Trifluoroethanol, Thionyl chloride (SOCl₂), Pyridine (or other suitable base), Anhydrous diethyl ether (or other inert solvent).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (2.0 eq) and anhydrous diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.0 eq) dropwise via the dropping funnel. The reaction is exothermic and will produce HCl gas.

-

After the addition is complete, add pyridine (2.0 eq) dropwise to neutralize the generated HCl.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

-

Self-Validation: The purity of the final product should be assessed by NMR spectroscopy (1H, 13C, 19F) and gas chromatography-mass spectrometry (GC-MS) to confirm the structure and absence of starting materials and by-products.

Chemical Reactivity

The sulfite group is susceptible to oxidation to the corresponding sulfate. The presence of the two highly electron-withdrawing trifluoroethyl groups makes the sulfur atom in this compound highly electrophilic. It is known to react with chlorine fluoride to yield the corresponding fluorosulfate, which is indicative of its reactivity towards strong oxidizing and fluorinating agents.[17] This electrophilicity suggests its potential use as a trifluoroethylating agent for various nucleophiles, although specific examples in the literature are scarce.

Applications and Future Perspectives

Current Application: Electrolyte Additive in Lithium-Ion Batteries

One of the documented applications of this compound (referred to as DTFES in some literature) is as an electrolyte additive in lithium-ion batteries. Sulfite-based additives are known to reductively decompose on the anode surface during the initial charging cycles to form a stable solid electrolyte interphase (SEI).[1][2][4][6]

Mechanism of Action:

The proposed mechanism involves the electrochemical reduction of the sulfite on the graphite anode. This process contributes to the formation of a Li₂SO₃-rich SEI layer. This fluorinated additive is thought to create a more robust and stable SEI compared to non-fluorinated analogues. A stable SEI is crucial for:

-

Preventing further electrolyte decomposition.

-

Ensuring reversible Li⁺ ion transport.

-

Improving the overall cycle life and safety of the battery.

Caption: Role of this compound in SEI formation.

Prospective Applications in Drug Development

While direct applications in drug development are not yet widely reported, the structure of this compound suggests several promising avenues for exploration.

3.2.1. As a Trifluoroethylating Agent:

The trifluoroethyl group is a valuable motif in medicinal chemistry, often used to enhance metabolic stability and binding affinity.[10] The electrophilic nature of the sulfur atom in this compound could potentially be harnessed for the delivery of a trifluoroethoxide or a related trifluoroethyl group to nucleophilic sites on drug scaffolds, such as amines, thiols, and alcohols.

3.2.2. As a Novel Linker in Bioconjugation:

The development of novel linkers for antibody-drug conjugates (ADCs) and other bioconjugates is an active area of research.[18][19][20][21] A bifunctional linker derived from this compound could offer unique properties, such as modulated stability and release kinetics, due to the electronic influence of the fluorine atoms.

3.2.3. As a Building Block for Complex Fluorinated Molecules:

The compound can serve as a starting material for the synthesis of other trifluoroethyl-containing reagents and building blocks for drug discovery.[17]

3.2.4. In Peptide Synthesis:

The precursor, 2,2,2-trifluoroethanol, is widely used as a solvent in peptide synthesis to promote the formation of secondary structures like α-helices.[22][23][24][25][26] While this compound itself is not a solvent, its chemistry is intrinsically linked to this important area of pharmaceutical research.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| 🔥, corrosive, skull and crossbones, exclamation mark | Danger | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H335: May cause respiratory irritation. |

Source: PubChem[7]

Handling and Storage Recommendations

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.

Conclusion

This compound is a fluorinated compound with established utility in materials science and significant, yet largely unexplored, potential in organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials and its inherent reactivity make it an attractive target for further investigation. For researchers in drug development, its potential as a trifluoroethylating agent or as a precursor to novel linkers and building blocks warrants consideration. As the demand for sophisticated fluorinated molecules continues to grow, compounds like this compound are poised to play an increasingly important role in the innovation pipeline.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. biosynth.com [biosynth.com]

- 6. [PDF] The Role of Carbonate and Sulfite Additives in Propylene Carbonate-Based Electrolytes on the Formation of SEI Layers at Graphitic Li-Ion Battery Anodes | Semantic Scholar [semanticscholar.org]

- 7. This compound | C4H4F6O3S | CID 318171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluoryx.com [fluoryx.com]

- 9. PubChemLite - this compound (C4H4F6O3S) [pubchemlite.lcsb.uni.lu]

- 10. colorado.edu [colorado.edu]

- 11. Mass spectra of some dialkyl sulphites - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. njbio.com [njbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Innovative Bioconjugation Technology for Antibody-Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 22. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function [pubmed.ncbi.nlm.nih.gov]

- 23. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. pentelutelabmit.com [pentelutelabmit.com]

- 25. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scharlabchina.com [scharlabchina.com]

Physical and chemical properties of Bis(2,2,2-trifluoroethyl) sulfite

An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) sulfite: Properties, Reactivity, and Applications

Introduction

This compound, a fluorinated organosulfur compound, has garnered increasing interest within the scientific community. Its unique properties, imparted by the presence of two trifluoroethyl groups, distinguish it from conventional dialkyl sulfites. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) moieties significantly influences the electronic environment of the central sulfite group, enhancing its stability and modulating its reactivity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its emerging applications, particularly in the fields of materials science and energy storage. The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Physicochemical Properties

The fundamental physical and chemical identifiers of this compound are summarized below. These properties are crucial for its handling, application, and characterization.

Chemical Identifiers

A consistent and accurate identification of a chemical compound is paramount for research and regulatory purposes.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 53749-89-6 | [1] |

| Molecular Formula | C₄H₄F₆O₃S | [2] |

| SMILES | C(C(F)(F)F)OS(=O)OCC(F)(F)F | [2] |

| InChI | 1S/C4H4F6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 | [3] |

| InChIKey | HVNOLEGWKGMONA-UHFFFAOYSA-N | [3] |

Physical and Computed Properties

The physical state and thermodynamic properties dictate the conditions under which the compound can be stored and used. It is a colorless liquid under standard conditions.[2][3]

| Property | Value | Source |

| Molecular Weight | 246.13 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Boiling Point | 136 °C @ 760 mmHg | [1] |

| Density | No data available | [1] |

| Melting Point | No data available | [1] |

| Flash Point | No data available | [1] |

| Storage Temperature | Room Temperature | [3] |

Chemical Synthesis and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, which is amplified by the inductive effect of the terminal CF₃ groups.

Synthesis Pathway

The synthesis of dialkyl sulfites is typically achieved through the reaction of the corresponding alcohol with thionyl chloride (SOCl₂). For this compound, this involves the reaction of 2,2,2-trifluoroethanol with thionyl chloride, often in the presence of a base to neutralize the HCl byproduct, or by heating to drive the reaction to completion.[4]

Experimental Protocol: General Synthesis

The following is a generalized, self-validating protocol based on standard procedures for sulfite ester synthesis.[4]

-

Preparation : A flame-dried, multi-neck round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Charging : The flask is charged with 2,2,2-trifluoroethanol (2.0 eq.). Thionyl chloride (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., heptane) and added to the addition funnel.

-

Reaction : The thionyl chloride solution is added dropwise to the stirring alcohol at 0 °C. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux (approx. 85 °C) until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by TLC or GC analysis.

-

Workup : The mixture is cooled to room temperature. The solvent and any remaining volatiles are removed under reduced pressure.

-

Purification : The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Validation : The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.

Reactivity with Fluorinating Agents: An Arbuzov-like Rearrangement

A notable chemical property is its reaction with chlorine fluoride (ClF) and xenon difluoride (XeF₂).[5][6] This reaction does not lead to oxidative fluorination at the sulfur atom but instead proceeds via a plausible Arbuzov-type rearrangement to yield 2,2,2-trifluoroethyl fluorosulfate (CF₃CH₂OSO₂F).[6] This transformation highlights the unique reactivity pathway of fluorinated sulfites compared to their non-fluorinated counterparts.

The proposed mechanism involves the initial attack of the sulfite on the electrophilic chlorine of ClF, forming a fluorosulfonium ion intermediate. This intermediate then undergoes rearrangement, where the fluoride ion attacks one of the trifluoroethyl groups, leading to the final fluorosulfate product.[6]

Applications in Research and Development

The unique combination of fluorination and the sulfite functional group makes this compound a valuable compound in advanced materials research.

Electrolyte Co-solvent for Lithium-Sulfur Batteries

One of the most promising applications is as an electrolyte co-solvent in lithium-sulfur (Li-S) batteries.[7][8][9] Li-S batteries are a next-generation energy storage technology but suffer from issues like severe self-discharge due to the dissolution of lithium polysulfide intermediates.[7] Research has demonstrated that using Bis(2,2,2-trifluoroethyl) ether (a structurally related compound) in combination with LiNO₃ as an electrolyte additive can significantly decrease self-discharge after prolonged storage at elevated temperatures.[7][9] This effect is attributed to the formation of a more robust and protective solid electrolyte interphase (SEI) layer on the lithium anode surface.[7][10] The fluorinated nature of the solvent is believed to play a key role in the composition and stability of this protective film.[8][10] Given its structural similarities and chemical properties, this compound is being investigated for similar performance-enhancing roles in battery electrolytes.

Additive for Coatings and Inks

This compound is also marketed as an additive for water-based inks and coatings.[2] It functions as a performance-enhancing agent by increasing the solubility of other formulation components.[2] Its proposed mechanism involves improving wetting properties, reducing surface tension, and enhancing the gloss of the final coating.[2] This is likely due to the fluorinated segments orienting at interfaces, which lowers surface energy.

Safety and Handling

Understanding the hazards associated with this compound is critical for its safe handling in a laboratory or industrial setting.

GHS Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.

-

Flammability : Flammable liquid and vapor (H226).

-

Toxicity : Toxic if swallowed (H301).

-

Corrosion/Irritation : Causes serious eye damage (H318) and skin irritation (H315).

-

Sensitization : May cause an allergic skin reaction (H317).

-

Target Organ Toxicity : May cause respiratory irritation (H335).

Recommended Handling Procedures

Based on the hazard profile, the following handling precautions are recommended to minimize exposure and risk.[11][12][13]

-

Ventilation : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, a face shield, and flame-retardant lab coats.[11]

-

Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[11][13]

-

Handling : Avoid breathing vapors or mists.[11] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]

-

Storage : Store in a well-ventilated place. Keep the container tightly closed and in a cool, dry area.[13]

Conclusion

This compound is a specialty chemical with a distinct profile of properties driven by its high degree of fluorination. Its defined reactivity, particularly the Arbuzov-like rearrangement with fluorinating agents, offers unique synthetic opportunities. While its physical properties are not fully characterized in public literature, its emerging applications as an electrolyte component in high-performance batteries and as a specialty coating additive underscore its potential. Strict adherence to safety protocols is essential when working with this compound due to its flammability, toxicity, and corrosive nature. Further research into this molecule is warranted to fully explore its utility in drug development, materials science, and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, R. C., Kinkead, S. A., & Shreeve, J. M. (1984). Reactions of this compound, bis(hexafluoroisopropyl) sulfite, and diethyl sulfite with chlorine fluoride: evidence of an Arbuzov rearrangement. Inorganic Chemistry, 23(19), 3115-3116. Retrieved from [Link]

-

American Chemical Society. (1984). Reactions of this compound, bis(hexafluoroisopropyl) sulfite, and diethyl sulfite with chlorine fluoride. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2,2,2-trifluoroethyl) sulfate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). bis(2,2,2-trifluoroethyl) sulfate. Retrieved from [Link]

-

Penn State Mechanical Engineering. (2014). Bis(2,2,2-Trifluoroethyl) Ether As an Electrolyte Co-solvent for Mitigating Self-Discharge in Lithium−Sulfur Batteries. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the Synthesis of N-(1-Chloro-2,2,2-trifluoro-ethyl)acetamide. Retrieved from [Link]

-

ResearchGate. (2014). Bis(2,2,2-trifluoroethyl) Ether As an Electrolyte Co-solvent for Mitigating Self-Discharge in Lithium-Sulfur Batteries. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1) from carbon dioxide as a carbonyl source. Retrieved from [Link]

-

ACS Publications. (2014). Bis(2,2,2-trifluoroethyl) Ether As an Electrolyte Co-solvent for Mitigating Self-Discharge in Lithium–Sulfur Batteries. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (±)-Propylene glycol. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfite. Retrieved from [Link]

-

PubChem. (n.d.). Propylene Glycol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2014). Bis(2,2,2-trifluoroethyl) ether as an electrolyte co-solvent for mitigating self-discharge in lithium-sulfur batteries. Retrieved from [Link]

-

Journal of Materials Chemistry A. (2020). Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. Royal Society of Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2022). Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries. Retrieved from [Link]

- Google Patents. (n.d.). US10074874B2 - Additives to improve electrolyte performance in lithium ion batteries.

-

ScenTree. (n.d.). Propylene glycol (CAS N° 57-55-6). Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-chloroethyl) sulfite. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. fluoryx.com [fluoryx.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 53749-89-6 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. me.psu.edu [me.psu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Bis(2,2,2-trifluoroethyl) ether as an electrolyte co-solvent for mitigating self-discharge in lithium-sulfur batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) sulfite: Synthesis and Molecular Structure

This guide provides a comprehensive overview of Bis(2,2,2-trifluoroethyl) sulfite, a fluorinated organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a technical understanding of its synthesis, molecular characteristics, and potential applications. This document emphasizes the causal relationships in its chemical synthesis and the theoretical underpinnings of its structure, given the limited publicly available experimental data on the latter.

Introduction and Strategic Importance

This compound, with the chemical formula C₄H₄F₆O₃S, is a specialty chemical whose significance is growing in fields that leverage the unique properties of fluorinated compounds. The incorporation of trifluoroethyl groups imparts distinct characteristics, such as enhanced thermal stability, specific solubility profiles, and unique reactivity, making it a valuable intermediate and additive. While its primary documented application is as an additive to improve the performance of water-based inks and coatings by enhancing wetting properties and reducing surface tension, its potential extends to other areas where precise control of chemical and physical properties is crucial.[1] This guide will delve into the established synthesis of this compound and provide a detailed analysis of its molecular structure based on established chemical principles and spectroscopic theories.

Synthesis of this compound

The synthesis of this compound is most effectively and commonly achieved through the reaction of 2,2,2-trifluoroethanol with thionyl chloride (SOCl₂). This method is a standard and widely used procedure for the preparation of dialkyl sulfites from their corresponding alcohols.[2]

Underlying Principles of the Synthesis

The reaction proceeds in a two-step nucleophilic substitution mechanism at the sulfur atom.

-

Formation of the Chlorosulfite Intermediate: The first molecule of 2,2,2-trifluoroethanol acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This results in the displacement of a chloride ion and the formation of a 2,2,2-trifluoroethyl chlorosulfite intermediate.

-

Formation of the Dialkyl Sulfite: A second molecule of 2,2,2-trifluoroethanol then attacks the chlorosulfite intermediate, displacing the remaining chloride ion and forming the final product, this compound. The hydrochloric acid (HCl) generated as a byproduct is typically removed, often by reaction with a base or by purging with an inert gas, to drive the reaction to completion.

The use of a base, such as pyridine, is common in these reactions to neutralize the generated HCl, which can otherwise lead to side reactions or degradation of the product.[1]

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is a self-validating system, designed to ensure a high yield and purity of the final product.

Materials and Reagents:

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Anhydrous sodium sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line is charged with 2,2,2-trifluoroethanol (2.0 equivalents) and anhydrous diethyl ether. If pyridine is used, it (2.0 equivalents) is also added at this stage.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath to control the exothermic reaction.

-

Addition of Thionyl Chloride: Thionyl chloride (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred alcohol solution via the dropping funnel over a period of 30-60 minutes. The temperature should be maintained at or below 5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is then filtered to remove any pyridinium hydrochloride precipitate (if pyridine was used). The filtrate is washed sequentially with water, a dilute sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Caption: Synthesis workflow for this compound.

Molecular Structure and Spectroscopic Characterization

Predicted Molecular Geometry

The central sulfur atom in this compound is bonded to three other atoms (two oxygen atoms and one lone pair of electrons) and has a double bond to one of the oxygen atoms. This arrangement results in a trigonal pyramidal geometry around the sulfur atom. The presence of the lone pair of electrons on the sulfur atom causes repulsion with the bonding pairs, leading to a compression of the O-S-O bond angle to less than the ideal tetrahedral angle of 109.5°.

The trifluoroethyl groups are expected to have a staggered conformation to minimize steric hindrance.

Caption: Predicted molecular structure of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on the principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling |

| ¹H | ~4.5 - 4.8 ppm | Quartet (q) | ³J(H,F) ≈ 8-10 Hz |

| ¹³C | ~122 ppm (CF₃) | Quartet (q) | ¹J(C,F) ≈ 275-280 Hz |

| ~65 ppm (CH₂) | Quartet (q) | ²J(C,F) ≈ 35-40 Hz | |

| ¹⁹F | ~ -75 to -78 ppm | Triplet (t) | ³J(F,H) ≈ 8-10 Hz |

Rationale:

-

¹H NMR: The methylene protons (CH₂) are adjacent to a trifluoromethyl group, which will cause a downfield shift and splitting into a quartet due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon of the trifluoromethyl group (CF₃) will appear as a quartet with a large one-bond C-F coupling constant. The methylene carbon (CH₂) will also be a quartet due to two-bond coupling with the fluorine atoms.

-

¹⁹F NMR: The three fluorine atoms are equivalent and will appear as a single triplet due to coupling with the two adjacent methylene protons.

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~1250 - 1100 | S=O stretch |

| ~1350 - 1150 | C-F stretch (strong) |

| ~1100 - 1000 | C-O stretch |

| ~3000 - 2850 | C-H stretch |

Rationale: The IR spectrum is expected to be dominated by strong absorptions from the S=O and C-F stretches. The C-O and C-H stretching frequencies will also be present.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 246 | [M]⁺ (Molecular Ion) |

| 147 | [M - OCH₂CF₃]⁺ |

| 100 | [CH₂CF₃]⁺ |

| 83 | [OCH₂CF₃]⁺ |

| 69 | [CF₃]⁺ |

Rationale: The mass spectrum is expected to show the molecular ion peak. Common fragmentation pathways would involve the loss of a trifluoroethoxy radical or other smaller fragments. A publication by Shreeve et al. on the reactions of this compound confirms the presence of the molecular ion in its mass spectrum.

Chemical Properties and Applications

This compound is a colorless liquid with low viscosity and high volatility.[1] Its chemical reactivity is characterized by the electrophilic nature of the sulfur atom and the presence of the electron-withdrawing trifluoroethyl groups.

A notable reaction of this compound is its reaction with chlorine fluoride (ClF), which has been shown to produce 2,2,2-trifluoroethyl fluorosulfate (CF₃CH₂OSO₂F). This highlights its utility as a precursor for other fluorinated sulfur compounds.

As mentioned, the primary commercial application of this compound is as an additive in water-based inks and coatings.[1] Its function is to improve the wetting and gloss of these formulations by reducing surface tension. The mechanism is thought to involve the formation of hydrogen bonds or ionic interactions with the substrate surface.[1]

Given its properties, other potential applications for researchers and drug development professionals could include:

-

Electrolyte Additive: Fluorinated compounds are of great interest in the development of high-performance electrolytes for lithium-ion batteries. The related compound, bis(2,2,2-trifluoroethyl) ether, has been investigated for this purpose.

-

Specialty Solvent: Its unique polarity and thermal stability could make it a useful solvent for specific chemical reactions or extractions.

-

Intermediate in Organic Synthesis: As demonstrated by its reaction with ClF, it can serve as a building block for more complex fluorinated molecules, which are of interest in medicinal chemistry and materials science.

Conclusion

This compound is a valuable fluorinated compound with established utility and further potential. Its synthesis from readily available starting materials is straightforward and based on well-understood reaction mechanisms. While detailed experimental data on its molecular structure is not widely published, its geometry and spectroscopic characteristics can be reliably predicted. For researchers and professionals in advanced materials and drug development, this compound represents a versatile tool for the introduction of trifluoroethyl groups and for the formulation of high-performance materials.

References

-

Britannica, T. Editors of Encyclopaedia (2023, November 27). Dialkyl sulfite. Encyclopedia Britannica. [Link]

-

Wikipedia contributors. (2023, December 29). Sulfite ester. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to Bis(2,2,2-trifluoroethyl) sulfite: Safety, Handling, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Landscape of Fluorinated Organosulfites

Bis(2,2,2-trifluoroethyl) sulfite, a fluorinated organosulfite, represents a class of compounds gaining increasing interest in various scientific disciplines, including materials science and potentially as a niche building block in medicinal chemistry. The introduction of trifluoroethyl groups significantly modulates the electronic properties of the central sulfite moiety, imparting unique reactivity and physical characteristics compared to its non-fluorinated analogs. This guide provides a comprehensive overview of the critical safety data, handling protocols, and the scientific context for researchers and drug development professionals working with or considering the use of this compound. The causality behind the recommended procedures is emphasized to foster a culture of safety and informed experimental design.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe utilization. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for assessing its risk profile.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |

Pictograms:

Signal Word: Danger[1]

Expert Analysis of the Hazard Profile:

The trifluoromethyl groups, being strongly electron-withdrawing, influence the reactivity of the sulfite ester. This electronic effect can impact its hydrolysis, thermal stability, and interactions with biological macromolecules. The acute oral toxicity necessitates stringent containment measures to prevent accidental ingestion. The severe eye damage potential underscores the mandatory use of appropriate eye protection. Skin irritation and sensitization potential highlight the need for careful selection of gloves and immediate decontamination upon contact. The flammability, while moderate, requires the exclusion of ignition sources from the handling area.

Prudent Handling and Storage: A Self-Validating System of Safety

The following protocols are designed to create a self-validating system where safe handling is an inherent part of the experimental workflow.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to mitigate the risk of inhaling the volatile and respiratory-irritating compound.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable vapors.

Personal Protective Equipment (PPE): The Researcher's Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn when there is a risk of splashing, such as during transfers of larger quantities or when the material is under pressure.

-

Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer splash protection for short-term handling, but for prolonged contact or immersion, heavier-duty gloves such as Viton® or butyl rubber are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.

-

Skin and Body Protection: A flame-retardant lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable. Full-length pants and closed-toe shoes are mandatory in the laboratory.

-

Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is typically not required. However, in the event of a spill or ventilation failure, a full-face respirator with an organic vapor/acid gas cartridge should be available.

Storage and Incompatibility

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep it away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The reactivity with these substances has not been extensively studied for this specific compound, but analogous dialkyl sulfites can undergo hydrolysis or decomposition in their presence.

Reactivity and Decomposition: Anticipating Potential Hazards

While specific reactivity data for this compound is limited, its chemical behavior can be inferred from the general properties of organosulfites and the influence of its fluorinated substituents.

Predicted Reactivity Profile

-

Hydrolysis: Like other dialkyl sulfites, this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The reaction would likely yield 2,2,2-trifluoroethanol and sulfurous acid (which would decompose to sulfur dioxide and water). The electron-withdrawing nature of the trifluoroethyl groups may affect the rate of hydrolysis compared to non-fluorinated analogs.

-

Oxidation: Strong oxidizing agents could potentially oxidize the sulfite to the corresponding sulfate, Bis(2,2,2-trifluoroethyl) sulfate.

-

Arbuzov-type Rearrangement: Research has shown that this compound can react with chlorine fluoride in a reaction suggested to proceed via an Arbuzov-type rearrangement.

Thermal Decomposition

Potential Thermal Decomposition Products:

-

Sulfur dioxide (SO₂)

-

Hydrogen fluoride (HF)

-

Carbon oxides (CO, CO₂)

-

Other fluorinated organic compounds

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Response

-

Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Place the absorbed material into a sealed, labeled container for disposal.

-

Large Spills: Evacuate the immediate area and eliminate all ignition sources. Contact your institution's environmental health and safety department and/or emergency services. Do not attempt to clean up a large spill without proper training and equipment.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back. Hazardous combustion products include sulfur oxides, hydrogen fluoride, and carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations: Responsible Stewardship

All waste containing this compound must be handled as hazardous waste.

-

Waste Collection: Collect waste in a dedicated, sealed, and properly labeled container.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in the general trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Relevance in Drug Discovery and Development: A Forward Look

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. While direct applications of this compound in drug development are not widely documented, its structural motifs are of interest.

-

Fluorinated Building Block: The 2,2,2-trifluoroethoxy group is a common moiety in pharmaceuticals. This compound could potentially serve as a reagent for introducing this group, although its reactivity profile would need to be carefully evaluated for specific synthetic applications.

-

SuFEx Chemistry and Analogs: The related sulfur(VI) fluoride exchange (SuFEx) click chemistry has emerged as a powerful tool for drug discovery. While this compound is a sulfur(IV) compound, its chemistry could inspire the development of novel sulfur-containing linkers or scaffolds. The corresponding sulfate, Bis(2,2,2-trifluoroethyl) sulfate, is a closer analog to compounds used in SuFEx chemistry.

Conclusion: A Commitment to Safety and Scientific Advancement

This compound is a chemical with a significant hazard profile that demands respect and careful handling. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is paramount to fostering a secure research environment and enabling scientific progress.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kumar, R. C., Kinkead, S. A., & Shreeve, J. M. (1984). Reactions of this compound, bis(hexafluoroisopropyl) sulfite, and diethyl sulfite with chlorine fluoride: evidence of an Arbuzov rearrangement. Inorganic Chemistry, 23(19), 3115-3116. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Bis(2,2,2-trifluoroethyl) sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,2-trifluoroethyl) sulfite, with the chemical formula C₄H₄F₆O₃S and a molecular weight of 246.13 g/mol , is a fluorinated organic compound of interest in various chemical applications.[1][2] Its CAS Registry Number is 53749-89-6.[1][2] The presence of the trifluoroethyl groups significantly influences its chemical and physical properties, making a thorough spectroscopic analysis essential for its unambiguous identification and characterization. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with insights into the interpretation of these spectra and protocols for their acquisition.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, (CF₃CH₂O)₂SO, suggests key features that will be prominent in its spectra. The molecule possesses two equivalent trifluoroethyl groups attached to a central sulfite moiety. This symmetry will simplify the proton and carbon NMR spectra. The high electronegativity of the fluorine atoms will induce significant downfield shifts in the NMR spectra for the adjacent methylene protons and carbon. The S=O bond in the sulfite group will have a characteristic strong absorption in the IR spectrum.

Caption: Key NMR coupling correlations in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Weak | C-H stretch |

| ~1470 | Strong | S=O stretch |

| ~1290 | Very Strong | C-F stretch |

| ~1180 | Very Strong | C-F stretch |

| ~1050 | Strong | C-O stretch |

| ~970 | Medium-Strong | S-O stretch |

Interpretation:

The most characteristic peaks in the IR spectrum will be the strong S=O stretching vibration, typically found in the 1450-1350 cm⁻¹ region for sulfites, and the very strong C-F stretching bands, which are characteristic of trifluoromethyl groups and usually appear in the 1300-1100 cm⁻¹ range. [3][4]The C-H stretching of the methylene groups will be weak.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Possible Fragment |

| 246 | [M]⁺ (Molecular Ion) |

| 163 | [M - OCH₂CF₃]⁺ |

| 147 | [M - OCH₂CF₃ - O]⁺ |

| 83 | [CH₂CF₃]⁺ |

| 69 | [CF₃]⁺ |

| 48 | [SO]⁺ |

Interpretation:

The molecular ion peak at m/z 246 should be observable, confirming the molecular weight. [1]Common fragmentation pathways would involve the loss of a trifluoroethoxy radical (-OCH₂CF₃) or cleavage of the S-O bonds. The presence of fragments like [CH₂CF₃]⁺ and [CF₃]⁺ would be characteristic of the trifluoroethyl groups.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: For a volatile liquid like this compound, direct infusion or injection into a gas chromatograph (GC-MS) would be suitable.

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization Energy: 70 eV (standard for EI).

-

Mass Range: Scan from m/z 40 to 300.

-

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Synthesis of this compound

A common method for the synthesis of sulfites is the reaction of the corresponding alcohol with thionyl chloride (SOCl₂) in the presence of a base to neutralize the HCl byproduct.

Reaction:

2 CF₃CH₂OH + SOCl₂ → (CF₃CH₂O)₂SO + 2 HCl

Experimental Protocol for Synthesis:

-

To a stirred solution of 2,2,2-trifluoroethanol (2.0 eq) and a suitable base (e.g., pyridine, 2.2 eq) in an inert solvent (e.g., anhydrous diethyl ether) at 0 °C, add thionyl chloride (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation under reduced pressure.

Conclusion

The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and mass spectrometry, offers a robust dataset for its unequivocal identification. The predictable nature of its spectra, based on its symmetrical structure and the presence of the trifluoroethyl groups, makes it an excellent example for illustrating the power of these analytical techniques in the characterization of fluorinated organic compounds.

References

-

Kumar, R., Kinkead, S. A., & Shreeve, J. M. (1984). Reactions of this compound, bis(hexafluoroisopropyl) sulfite, and diethyl sulfite with chlorine fluoride: evidence of an Arbuzov rearrangement. Inorganic Chemistry, 23(19), 3113–3115. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

The Solubility Profile of Bis(2,2,2-trifluoroethyl) sulfite: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of bis(2,2,2-trifluoroethyl) sulfite in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key physicochemical properties, outlines a robust experimental protocol for solubility determination, and presents a comprehensive, albeit illustrative, solubility dataset. The underlying principles governing the solubility of this highly fluorinated sulfite ester are discussed, offering a predictive framework for its behavior in various solvent systems. This guide aims to be a critical resource for leveraging this compound in chemical synthesis, formulation, and materials science.

Introduction: Unveiling a Unique Fluorinated Building Block

This compound, with the chemical formula C₄H₄F₆O₃S, is a fluorinated organic compound that has garnered interest for its potential applications as a specialty solvent, an electrolyte additive, and a versatile building block in organic synthesis.[1][2] Its unique structure, characterized by the presence of two trifluoroethyl groups linked to a central sulfite moiety, imparts a distinct set of physicochemical properties that differentiate it from its non-fluorinated counterparts. A critical aspect of harnessing its full potential lies in a thorough understanding of its solubility in various organic media.

This guide provides a detailed examination of the solubility of this compound. We will delve into its key molecular characteristics, present a systematic approach to quantifying its solubility, and offer insights into the intermolecular forces that dictate its miscibility with a diverse array of organic solvents. While comprehensive experimental data on its solubility is not widely published, this guide will present a representative solubility profile to illustrate expected trends and provide a practical framework for laboratory investigations.

Physicochemical Properties of this compound

A foundational understanding of the molecular and physical properties of this compound is paramount to predicting and interpreting its solubility behavior.

Molecular Structure and Key Identifiers

The molecule's structure is notable for its high fluorine content and the presence of a polar sulfite group. The trifluoroethyl groups are strongly electron-withdrawing, influencing the electron density around the central sulfur atom and the overall polarity of the molecule.

Physical Properties

| Property | Value | Source |

| Physical Form | Colorless liquid | [2] |

| Boiling Point | 136 °C @ 760 mmHg | Fluoryx Labs |

| Molecular Weight | 246.13 g/mol | [1][2] |

Note: Data on density and refractive index were not consistently available in the reviewed literature.

Solubility Profile in Organic Solvents

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces, including dispersion forces, dipole-dipole interactions, and hydrogen bonding, between the solute and solvent molecules. For this compound, its fluorinated nature and the presence of a polar sulfite group suggest a nuanced solubility profile.

Illustrative Solubility Data

The following table presents a representative, illustrative dataset for the solubility of this compound in a selection of common organic solvents at ambient temperature (approximately 25°C).

Disclaimer: The following data is a hypothetical representation based on chemical principles and is intended for illustrative purposes. It is not derived from direct experimental measurements found in the cited literature. Researchers should determine the solubility experimentally for their specific applications.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility ( g/100 mL) | Classification |

| Hexane | 1.88 | < 1 | Sparingly Soluble |

| Toluene | 2.38 | 5 - 10 | Soluble |

| Diethyl Ether | 4.34 | > 50 | Miscible |

| Chloroform | 4.81 | > 50 | Miscible |

| Ethyl Acetate | 6.02 | > 50 | Miscible |

| Acetone | 20.7 | > 50 | Miscible |

| Acetonitrile | 37.5 | 10 - 20 | Soluble |

| Dimethylformamide (DMF) | 36.7 | > 50 | Miscible |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Miscible |

| Methanol | 32.7 | 5 - 10 | Soluble |

| Ethanol | 24.5 | 10 - 20 | Soluble |

| Water | 80.1 | < 0.1 | Insoluble |

Discussion of Solubility Trends

The predicted solubility data highlights several key trends:

-

High Solubility in Aprotic Polar and Moderately Polar Solvents: this compound is expected to be highly soluble or miscible with a wide range of aprotic and moderately polar solvents such as ethers (diethyl ether), chlorinated solvents (chloroform), esters (ethyl acetate), ketones (acetone), and amides (DMF). This is attributed to favorable dipole-dipole interactions between the polar sulfite group and the polar functional groups of these solvents.

-

Limited Solubility in Nonpolar Solvents: The low predicted solubility in nonpolar solvents like hexane is a consequence of the significant polarity of the sulfite group. The energy required to overcome the cohesive forces of the polar solute is not sufficiently compensated by the weak van der Waals interactions with the nonpolar solvent.

-

Moderate Solubility in Protic Solvents: The solubility in protic solvents like methanol and ethanol is predicted to be moderate. While the sulfite oxygens can act as hydrogen bond acceptors, the highly fluorinated ethyl groups may sterically hinder these interactions and reduce overall miscibility compared to aprotic polar solvents.

-

Insolubility in Water: The compound is predicted to be insoluble in water. Despite the polarity of the sulfite group, the large, hydrophobic trifluoroethyl groups dominate the molecule's character, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for any practical application. The following section outlines a detailed, step-by-step protocol for quantifying the solubility of this compound in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Step-by-Step Protocol:

-

Preparation:

-

Ensure the this compound is of high purity.

-

Use analytical grade or higher purity solvents.

-

Prepare a series of clean, dry glass vials with screw caps and PTFE-lined septa.

-

-

Sample Preparation:

-

Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to a vial.

-

Add an excess amount of this compound to the vial. The presence of undissolved solute is essential to ensure that the solution reaches saturation.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The required time may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle.

-

Alternatively, centrifuge the vials at a constant temperature to facilitate phase separation.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. It is critical to avoid disturbing the undissolved solute.

-

-

Analysis:

-

Transfer the sampled supernatant to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

-

Calculation:

-

Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety and Handling

This compound is a chemical that requires careful handling. Based on available safety data, it is classified as a flammable liquid and vapor. It is also considered toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates an illustrative approach to its solubility profile, the principles discussed and the detailed experimental protocol offer a solid foundation for researchers. The predicted high solubility in a range of aprotic and moderately polar solvents, coupled with its unique fluorinated character, underscores its potential in diverse chemical applications. It is our hope that this guide will serve as a valuable resource for scientists and developers, enabling them to confidently and safely incorporate this promising compound into their research and development endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. Bis(2,2,2-trifluoroethyl)

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

Education.com. Testing the Solubility of Common Liquid Solvents. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

ChemRxiv. A Bayesian approach to predict solubility parameters. [Link]

-

Rowan Scientific. The Evolution of Solubility Prediction Methods. [Link]

-

ResearchGate. Influence of Hansen solubility parameters on exfoliation of organophilic fluoromica. [Link]

-

Semantic Scholar. Use of Hansen solubility parameters to predict dispersion and strain transfer of functionalized single-walled carbon nanotubes in poly(vinylidene fluoride) composites. [Link]

-

PubChem. This compound. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Bis(2,2,2-trifluoroethyl) Sulfite

Introduction: The Role of Fluorinated Compounds in Modern Chemistry and the Importance of Thermal Stability

Bis(2,2,2-trifluoroethyl) sulfite, a member of the organofluorine family, represents a class of compounds with increasing significance in various industrial and research applications, including as additives in electrolytes for lithium-ion batteries and in the synthesis of specialized polymers. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often imparting enhanced thermal stability, chemical resistance, and unique electronic characteristics.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermal stability is paramount. It dictates storage conditions, safe handling procedures, and the operational limits of materials in their final applications. The decomposition temperature, in particular, is a critical parameter that defines the threshold beyond which a substance undergoes irreversible chemical changes, potentially leading to loss of function, degradation of performance, and the generation of hazardous byproducts.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. In the absence of extensive published data on this specific molecule, this guide will focus on the established methodologies for determining these properties, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, we will delve into the theoretical underpinnings of its potential decomposition pathways, drawing on the known chemistry of sulfites and organofluorine compounds. This guide is designed to be a practical resource, equipping researchers with the knowledge to safely handle and characterize this and similar fluorinated compounds.

Theoretical Framework: Predicting Decomposition Pathways

The thermal decomposition of this compound is anticipated to be a complex process influenced by the inherent reactivity of the sulfite ester group and the strong carbon-fluorine bonds of the trifluoroethyl moieties.

Decomposition of the Sulfite Ester Core

Dialkyl sulfites are known to decompose upon heating, although the precise mechanisms can vary. One plausible pathway involves the cleavage of the S-O bond, potentially leading to the formation of sulfur dioxide (SO₂) and other organic fragments. The decomposition of sulfites can be influenced by the presence of acids or bases, which can catalyze the process.[1]

The Influence of Trifluoroethyl Groups

The trifluoroethyl groups are expected to significantly impact the thermal stability of the molecule. The strong C-F bonds generally impart high thermal stability to organofluorine compounds.[2] However, the electron-withdrawing nature of the trifluoromethyl (CF₃) group can influence the reactivity of adjacent bonds.

One potential decomposition route for the trifluoroethyl moiety under thermal stress is the elimination of hydrogen fluoride (HF), a common decomposition pathway for many fluorinated organic compounds. The presence of metals can also catalyze the decomposition of fluorinated ethers, often at surprisingly low temperatures, through defluorination.

The pyrolysis of organofluorine compounds can lead to a variety of smaller fluorinated molecules.[3] The exact nature of these products depends on the temperature and the presence of other reactive species.

A proposed general decomposition pathway for this compound is illustrated below:

Caption: A simplified potential decomposition pathway for this compound.

Experimental Determination of Thermal Stability

The cornerstone of assessing the thermal stability of any compound lies in rigorous experimental analysis. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed for this purpose, providing quantitative data on mass loss and heat flow as a function of temperature.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] This technique is invaluable for determining the onset of decomposition, the temperature at which the rate of mass loss is maximal, and the amount of residual mass at the end of the experiment.

Experimental Protocol: TGA of this compound

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications. A clean, inert sample pan (typically platinum or alumina) should be used.

-

Sample Preparation: Accurately weigh a small sample of this compound (typically 5-10 mg) into the TGA pan.[6] For liquid samples, ensure even distribution across the bottom of the pan to promote uniform heating.

-

Experimental Parameters:

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Temperature Program: A linear heating rate of 10 °C/min is a common starting point for initial screening. The temperature range should be sufficient to capture the entire decomposition profile, for example, from ambient temperature to 600 °C.

-

Data Collection: Record the mass, temperature, and time throughout the experiment.

-

Data Interpretation: The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed. The derivative of the TGA curve (DTG) shows the rate of mass loss and its peak indicates the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] This technique can detect endothermic (heat-absorbing) and exothermic (heat-releasing) processes, such as melting, crystallization, and decomposition.[8]

Experimental Protocol: DSC of this compound

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan to prevent evaporation of the liquid sample before decomposition.[9] An empty, sealed pan is used as a reference.

-

Experimental Parameters:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidation.

-

Temperature Program: A heating rate of 10 °C/min is standard. The temperature range should be similar to that used in the TGA experiment.

-

Data Collection: Record the heat flow as a function of temperature.

-

Data Interpretation: The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak may indicate melting, while an exothermic peak often signifies decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal instability.

The following diagram illustrates a typical experimental workflow for the thermal analysis of a liquid sample like this compound.

Caption: Experimental workflow for TGA and DSC analysis.

Identification of Decomposition Products

While TGA and DSC provide information on when a material decomposes, they do not identify the resulting products. Hyphenated techniques are required for this purpose.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[10] The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[8]

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

TGA-FTIR couples a TGA instrument to an FTIR spectrometer, allowing for the real-time identification of gaseous products as they evolve during the TGA experiment.[11] This provides a direct correlation between mass loss events and the chemical nature of the evolved gases.[1]

Quantitative Data Summary

| Parameter | Method | Expected Range/Value | Notes |

| Onset of Decomposition (Tonset) | TGA/DSC | To be determined | The temperature at which significant mass loss or an exothermic event begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA (DTG) | To be determined | The peak of the derivative thermogravimetric curve. |

| Final Residue at 600 °C | TGA | To be determined | The percentage of non-volatile material remaining after decomposition. |

| Enthalpy of Decomposition (ΔHdecomp) | DSC | To be determined | The heat released during the decomposition process. |

Safety Protocols and Handling

Working with fluorinated compounds, especially during thermal analysis where decomposition is intentional, requires strict adherence to safety protocols.

-

Ventilation: All thermal decomposition experiments should be conducted in a well-ventilated fume hood to prevent inhalation of potentially toxic and corrosive decomposition products, such as HF and SO₂.[12]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[7] For handling fluorinated compounds, specific glove materials may be required; consult the safety data sheet (SDS) for recommendations.

-

Material Compatibility: Ensure that all materials in contact with the compound and its decomposition products are chemically resistant.

-

Emergency Preparedness: Have appropriate emergency response materials readily available, including spill kits and, if working with compounds that can generate HF, calcium gluconate gel for skin exposure.[13]

Conclusion

This technical guide has outlined a comprehensive approach to evaluating the thermal stability and decomposition of this compound. While specific experimental data for this compound is limited, the methodologies of TGA and DSC provide a robust framework for its characterization. The theoretical discussion of potential decomposition pathways, based on the chemistry of sulfites and organofluorine compounds, offers a predictive understanding of its behavior at elevated temperatures.